2,2-Dichloro-1,1,1-triethoxyethane chemical properties
2,2-Dichloro-1,1,1-triethoxyethane chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2-Dichloro-1,1,1-triethoxyethane
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2,2-dichloro-1,1,1-triethoxyethane. While specific experimental data for this dichlorinated orthoester is not extensively available in public literature, this document synthesizes information from closely related, well-documented analogs—notably the parent compound 1,1,1-triethoxyethane and its monochlorinated derivative, 2-chloro-1,1,1-triethoxyethane. By analyzing established chemical principles and structure-property relationships, this guide offers expert-driven insights and predictive data to support researchers, chemists, and drug development professionals in their work with this class of compounds. The narrative emphasizes the causality behind its reactivity and provides a framework for its safe handling and application in advanced organic synthesis.
Introduction and Molecular Overview
2,2-Dichloro-1,1,1-triethoxyethane is a halogenated orthoester, a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. The presence of two chlorine atoms on the adjacent carbon significantly influences its electronic properties and chemical reactivity, distinguishing it from simpler orthoesters. While its parent compound, triethyl orthoacetate (1,1,1-triethoxyethane), is a well-known reagent in organic synthesis, the dichlorinated version represents a more specialized building block.[1]
Its structure suggests utility as a precursor for introducing the dichloroacetyl group or as a protected form of ethyl dichloroacetate. Understanding its properties is crucial for its application in the synthesis of complex organic molecules, including potential pharmaceutical intermediates and materials science precursors.
Molecular Identifiers:
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IUPAC Name: 2,2-dichloro-1,1,1-triethoxyethane
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Molecular Formula: C₈H₁₆Cl₂O₃
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Molecular Weight: 231.11 g/mol
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CAS Number: Not explicitly assigned in major databases.
Physicochemical and Spectroscopic Properties
The physical properties of 2,2-dichloro-1,1,1-triethoxyethane can be reliably predicted by extrapolating from the known data of its parent and monochlorinated analogs. The addition of a second chlorine atom is expected to increase its molecular weight, boiling point, density, and refractive index.
Table 1: Comparison of Physicochemical Properties
| Property | 1,1,1-Triethoxyethane (Parent) | 2-Chloro-1,1,1-triethoxyethane (Monochloro) | 2,2-Dichloro-1,1,1-triethoxyethane (Dichloro - Predicted) |
| Molecular Weight | 162.23 g/mol [2] | 196.67 g/mol [3][4] | 231.11 g/mol |
| Boiling Point | 142 °C (lit.)[1][3] | 75-80 °C / 15 mmHg[3] | Higher than monochloro analog |
| Density | 0.885 g/mL at 25 °C (lit.)[3] | 1.031 g/mL at 20 °C (lit.)[3] | > 1.031 g/mL |
| Refractive Index | n20/D 1.396 (lit.)[3] | n20/D 1.422[3] | > 1.422 |
| Stability | Moisture sensitive[5] | Moisture sensitive[6] | Highly moisture sensitive |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton spectrum is expected to show a characteristic triplet and quartet for the three equivalent ethoxy groups. A key diagnostic signal would be a singlet for the lone proton on the dichlorinated carbon (–CHCl₂), anticipated to be significantly downfield-shifted compared to the methylene protons in the monochloro-analog due to the strong deshielding effect of the two chlorine atoms.
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¹³C NMR: The spectrum would reveal distinct signals for the methyl and methylene carbons of the ethoxy groups, the central quaternary orthoester carbon, and the dichlorinated carbon. The signal for the –CHCl₂ carbon would be a key identifier.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-O stretching bands characteristic of ethers and acetals, C-H stretching and bending vibrations for the alkyl groups, and C-Cl stretching bands.
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Mass Spectrometry (MS): Electron ionization MS would likely show fragmentation patterns involving the loss of ethoxy radicals and cleavage of the C-C bond. The isotopic signature of two chlorine atoms (M, M+2, M+4 peaks) would be a definitive feature for fragments containing the dichlorinated portion of the molecule.
Synthesis and Manufacturing Insights
The synthesis of 2,2-dichloro-1,1,1-triethoxyethane logically proceeds from the chlorination of 1,1,1-triethoxyethane. While industrial processes for the monochloro derivative are established, production of the dichloro compound presents a greater challenge due to the difficulty in separating the product mixture.
Synthetic Pathway
The primary route involves the free-radical chlorination of 1,1,1-triethoxyethane. Prior art describes the synthesis of the monochloro analog using reagents like N-chlorosuccinimide (NCS) or gaseous chlorine.[7] Pushing the reaction with excess chlorinating agent or under more forcing conditions would lead to the formation of the dichlorinated product, alongside the monochlorinated species and potentially trichlorinated byproducts.
A significant challenge noted in industrial applications is that a high proportion of 2,2-dichloro-1,1,1-triethoxyethane can occur as a byproduct during monochloro-synthesis, which is difficult and costly to remove via distillation.[7] This suggests that a targeted synthesis would require careful control of stoichiometry and reaction conditions, followed by advanced purification.
Caption: Proposed synthetic workflow for 2,2-dichloro-1,1,1-triethoxyethane.
Experimental Protocol: Conceptual Synthesis
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Reaction Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet (for Cl₂), with 1,1,1-triethoxyethane.
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Chlorination: Cool the reactor to 0-5 °C. Introduce gaseous chlorine at a controlled rate while irradiating the mixture with a UV lamp to initiate free-radical chlorination.
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Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to track the relative concentrations of starting material, monochloro, and dichloro products.
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Work-up: Once the desired conversion is achieved, cease the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.
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Purification: The crude reaction mixture would then be subjected to fractional distillation under reduced pressure to separate the higher-boiling 2,2-dichloro-1,1,1-triethoxyethane from the lighter components.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,2-dichloro-1,1,1-triethoxyethane is governed by two primary features: the acid-labile orthoester functionality and the electrophilic dichloromethyl group.
Hydrolysis
Like all orthoesters, 2,2-dichloro-1,1,1-triethoxyethane is highly susceptible to hydrolysis under acidic conditions. This is a critical consideration for its handling and storage, as exposure to atmospheric moisture or acidic reagents will lead to its decomposition. The hydrolysis reaction yields ethyl dichloroacetate and ethanol. This reaction can also be synthetically useful, positioning the molecule as a stable, protected precursor to the corresponding ester.
Reactions with Nucleophiles
The carbon atom bearing two chlorine atoms is electrophilic and can undergo nucleophilic substitution reactions.[8][9] Strong nucleophiles can displace one or both chlorine atoms, although such reactions may require elevated temperatures. This reactivity opens pathways to a variety of derivatives that are otherwise difficult to synthesize.
Caption: Core reaction pathways for 2,2-dichloro-1,1,1-triethoxyethane.
Potential Applications
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Pharmaceutical Synthesis: The dichloroacetyl moiety is present in some bioactive molecules. This reagent could serve as a key building block for their synthesis.
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Agrochemicals: Halogenated organic compounds are prevalent in agrochemicals. The unique combination of functional groups could be exploited to create novel herbicides or pesticides.
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Protecting Group Chemistry: The orthoester can be used to protect carboxylic acids, with the added functionality of the dichloro group available for subsequent transformations.
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS), the safety profile must be inferred from analogous compounds like 2-chloro-1,1,1-triethoxyethane and general principles for halogenated reagents.[3] The compound should be treated as hazardous.
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Classification | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225/H226: Highly flammable or Flammable liquid and vapor[4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
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Ventilation: All handling must be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]
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PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be required for splash hazards.
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Moisture: This compound is moisture-sensitive.[5][6] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents to prevent decomposition, which may liberate toxic HCl gas.[6]
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][11] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5][6] The storage area should be designated for flammable liquids.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6] Do not allow the chemical to enter drains or waterways.
Conclusion
2,2-dichloro-1,1,1-triethoxyethane is a synthetically valuable, albeit under-documented, chemical reagent. Its properties, logically inferred from closely related structures, define it as a moisture-sensitive, flammable, and reactive compound. Its dual functionality—an acid-labile orthoester and an electrophilic dichloromethyl group—makes it a promising building block for accessing complex molecular architectures in pharmaceutical and materials science applications. The insights provided in this guide serve as a foundational resource for scientists, enabling informed experimental design, safe handling, and the strategic application of this versatile molecule. Further empirical research is warranted to fully characterize its properties and unlock its synthetic potential.
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